6-(4-ethoxyphenyl)-2-(2-{3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one
説明
Structure and Key Features: The compound features a pyridazin-3-one core (a six-membered heterocycle with two adjacent nitrogen atoms) substituted at position 6 with a 4-ethoxyphenyl group. At position 2, an ethyl linker connects the pyridazinone to a 1,2,4-oxadiazole ring. The oxadiazole is further substituted with a 3-methoxy-4-(isopropoxy)phenyl group.
For example:
- Pyridazinones are often derived from hydrazine precursors reacting with diketones or esters under basic conditions (e.g., sodium ethoxide/ethanol) .
- Oxadiazole rings, such as the 1,2,4-oxadiazole in this compound, are commonly formed via cyclization of amidoximes or via [3+2] cycloadditions involving nitrile oxides .
特性
IUPAC Name |
6-(4-ethoxyphenyl)-2-[2-[3-(3-methoxy-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5/c1-5-33-20-9-6-18(7-10-20)21-11-13-25(31)30(28-21)15-14-24-27-26(29-35-24)19-8-12-22(34-17(2)3)23(16-19)32-4/h6-13,16-17H,5,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPYLENRALBFNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC3=NC(=NO3)C4=CC(=C(C=C4)OC(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 6-(4-ethoxyphenyl)-2-(2-{3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.
Chemical Structure
The chemical structure of the compound features multiple functional groups that may contribute to its biological activity:
- Dihydropyridazinone core : A bicyclic structure known for various pharmacological properties.
- Oxadiazole moiety : Often associated with antimicrobial and anti-inflammatory activities.
- Ethoxy and methoxy substituents : These groups may enhance lipophilicity and influence receptor interactions.
Anticancer Properties
Recent studies have indicated that derivatives of pyridazinones exhibit significant anticancer activity. For instance, compounds similar to our target molecule have shown inhibition of cancer cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle arrest. In vitro assays demonstrated that certain analogues can induce cytotoxicity in different cancer cell lines at micromolar concentrations .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of HIF-1α : Similar compounds have been shown to inhibit hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator in cancer metabolism and survival under low oxygen conditions .
- PPARγ Activation : Some derivatives may act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), influencing glucose homeostasis and lipid metabolism .
Synthesis
The synthesis of 6-(4-ethoxyphenyl)-2-(2-{3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:
- Formation of the oxadiazole ring through condensation reactions.
- Construction of the dihydropyridazinone framework via cyclization methods.
- Functional group modifications to introduce ethoxy and methoxy substituents.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Study on HIF Inhibition : A recent study evaluated a series of pyridazinone derivatives for their ability to inhibit HIF-1α in murine mammary carcinoma cells (4T1). The results indicated significant downregulation of HIF-1α expression at concentrations between 10 nM and 100 nM .
- Cytotoxicity Assessment : Using the MTT assay, researchers assessed the cytotoxic effects of these compounds on various cancer cell lines. Results showed that certain derivatives had IC50 values in the range of 5–15 µM, indicating promising anticancer potential .
Data Summary Table
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues :
Key Comparisons :
Heterocyclic Influence: The target compound’s 1,2,4-oxadiazole moiety is electron-deficient, enhancing metabolic stability compared to triazole-containing analogues (e.g., ). Oxadiazoles are also known for improved pharmacokinetic properties, such as membrane permeability . Triazole derivatives (e.g., ) often exhibit stronger hydrogen-bonding interactions due to the triazole’s nitrogen-rich structure, which may enhance receptor binding but reduce bioavailability.
Ethoxy groups (as in the 4-ethoxyphenyl substituent) are metabolically labile but can enhance solubility compared to unsubstituted phenyl rings .
Biological Activity Trends: Pyridazinones with electron-withdrawing substituents (e.g., chloro in ) often show higher antibacterial activity, while alkoxy groups (methoxy, ethoxy) correlate with anti-inflammatory or cardiovascular effects . The absence of a thioxo group (cf. ) in the target compound may reduce toxicity but could limit interactions with metal ion-dependent enzymes.
Physicochemical Properties :
*Estimated based on structural analogues.
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis would likely require multi-step protocols, including: Formation of the pyridazinone core via cyclocondensation of a hydrazine derivative with a diketone . Oxadiazole ring construction using a nitrile oxide intermediate . Functionalization via nucleophilic substitution or coupling reactions to attach the ethoxyphenyl and isopropoxyphenyl groups .
- Biological Potential: Based on analogues, the compound may exhibit dual activity (anti-inflammatory and antihypertensive) due to the pyridazinone’s affinity for phosphodiesterase enzymes and the oxadiazole’s role in modulating oxidative stress pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
